![molecular formula C13H7BrN4O4S2 B060874 Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)- CAS No. 183999-74-8](/img/structure/B60874.png)
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)-
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Overview
Description
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)- is a compound that has been extensively studied in scientific research due to its potential use as a drug. This compound has been synthesized using various methods and has been found to have promising applications in the field of medicine.
Mechanism of Action
The mechanism of action of Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)- is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)- has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Advantages and Limitations for Lab Experiments
One of the advantages of Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)- is its potential use as a drug for the treatment of cancer, bacterial, and fungal infections. This compound has also been found to be relatively easy to synthesize using various methods. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied.
Future Directions
There are several future directions for the study of Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)-. One of the future directions is the study of its potential use as a drug for the treatment of other diseases. This compound has also been found to have potential use as an imaging agent for the detection of cancer cells. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis and use as a drug.
Synthesis Methods
The synthesis of Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)- has been reported in several studies. One of the commonly used methods involves the reaction of 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)-1,3,4-thiadiazole-2-sulfonamide with imidazole in the presence of a catalyst. This method has been found to be efficient and yields the desired product in good yields.
Scientific Research Applications
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)- has been extensively studied for its potential use as a drug. It has been found to exhibit promising anticancer activity and has been studied for its potential use in the treatment of various types of cancer. This compound has also been found to have antimicrobial activity and has been studied for its potential use in the treatment of bacterial and fungal infections.
properties
CAS RN |
183999-74-8 |
---|---|
Molecular Formula |
C13H7BrN4O4S2 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
5-bromo-6-(2-oxochromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C13H7BrN4O4S2/c14-10-9(16-12-18(10)17-13(23-12)24(15,20)21)7-5-6-3-1-2-4-8(6)22-11(7)19/h1-5H,(H2,15,20,21) |
InChI Key |
RKDALKZOGYWMCQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(N4C(=N3)SC(=N4)S(=O)(=O)N)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(N4C(=N3)SC(=N4)S(=O)(=O)N)Br |
Other CAS RN |
183999-74-8 |
synonyms |
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1- benzopyran-3-yl)- |
Origin of Product |
United States |
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